

A Technical Guide to Fluorescein Dilaurate: Commercial Sources, Purity, and Experimental Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluorescein dilaurate*

Cat. No.: *B1213437*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fluorescein dilaurate**, a fluorogenic substrate crucial for enzymatic assays in various research and diagnostic applications. This document details its commercial availability, purity standards, and provides detailed experimental protocols for its use.

Commercial Sources and Purity of Fluorescein Dilaurate

Fluorescein dilaurate is available from a range of reputable chemical suppliers. The purity of the compound is a critical factor for reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) and High-Performance Capillary Electrophoresis (HPCE) are common methods used to assess purity. While most suppliers offer a purity of $\geq 97\%$, it is always recommended to consult the lot-specific Certificate of Analysis (CoA) for precise purity data and information on potential impurities.

Supplier	Stated Purity	Analytical Method	CAS Number
Sigma-Aldrich	≥97.0%	HPCE	7308-90-9
Chem-Impex	≥97%	Not Specified	7308-90-9[1]
Chemodex	≥97%	NMR	7308-90-9[2]
AdipoGen Life Sciences	≥97%	NMR	7308-90-9[3]
MedChemExpress	>97%	HPLC	7308-90-9[4]
MedKoo Biosciences	>97%	Not Specified	7308-90-9[4]

Note: This table is not exhaustive and represents a selection of commercially available sources. Researchers should always verify the specifications from their chosen supplier.

Physicochemical Properties

Property	Value
Molecular Formula	C ₄₄ H ₅₆ O ₇ [1]
Molecular Weight	696.91 g/mol [1]
Appearance	White to off-white powder[1][2]
Solubility	Soluble in ethanol and DMSO[4][5]
Fluorescence	λ _{ex} ~490 nm; λ _{em} ~514 nm (in 0.1 M Tris, pH 8.0, after enzymatic cleavage)[2][5]

Experimental Protocols

Fluorescein dilaurate is a non-fluorescent molecule that, upon enzymatic hydrolysis by esterases or lipases, releases the highly fluorescent compound fluorescein. This property makes it an excellent substrate for quantifying the activity of these enzymes.

General Esterase/Lipase Activity Assay

This protocol provides a general framework for measuring esterase or lipase activity in vitro using **Fluorescein dilaurate**.

Materials:

- **Fluorescein dilaurate**
- Enzyme solution (e.g., purified lipase, cell lysate, or tissue homogenate)
- Assay Buffer: 0.1 M Tris-HCl, pH 8.0
- Solvent for stock solution: Ethanol or DMSO
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Preparation of Stock Solution:
 - Prepare a stock solution of **Fluorescein dilaurate** (e.g., 1-10 mM) in ethanol or DMSO. Store protected from light at -20°C.[6]
- Preparation of Working Solution:
 - Dilute the stock solution in Assay Buffer to the desired final concentration. The optimal substrate concentration should be determined empirically but is often in the low micromolar range. It is advisable to perform a substrate concentration curve to determine the K_m for the specific enzyme and conditions.[7]
- Enzyme Preparation:
 - Dilute the enzyme sample to a suitable concentration in Assay Buffer. The amount of enzyme should be sufficient to generate a linear increase in fluorescence over the desired time course.
- Assay Execution:

- Pipette the enzyme solution into the wells of the 96-well microplate.
- Initiate the reaction by adding the **Fluorescein dilaurate** working solution to each well.
- The final reaction volume is typically 100-200 μL .
- Include appropriate controls:
 - Blank: Assay buffer without enzyme to measure background fluorescence and substrate auto-hydrolysis.
 - Positive Control: A known concentration of a standard lipase or esterase.
- Fluorescence Measurement:
 - Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
 - Measure the fluorescence intensity kinetically over a defined period (e.g., 15-60 minutes) with excitation at ~490 nm and emission at ~514 nm.[\[2\]](#)[\[5\]](#)
- Data Analysis:
 - Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.
 - Subtract the rate of the blank from the sample rates.
 - Enzyme activity can be quantified by creating a standard curve with known concentrations of fluorescein.

Pancreolauryl Test (PLT) for Exocrine Pancreatic Function

The Pancreolauryl test is a non-invasive method to assess exocrine pancreatic function, particularly the activity of pancreatic cholesterol ester hydrolase.[\[8\]](#)

Principle:

Fluorescein dilaurate is administered orally. In the presence of adequate pancreatic enzymes and bile salts, it is hydrolyzed in the small intestine, releasing fluorescein.[9] The absorbed fluorescein is then conjugated in the liver and excreted in the urine, where its concentration can be measured.[8]

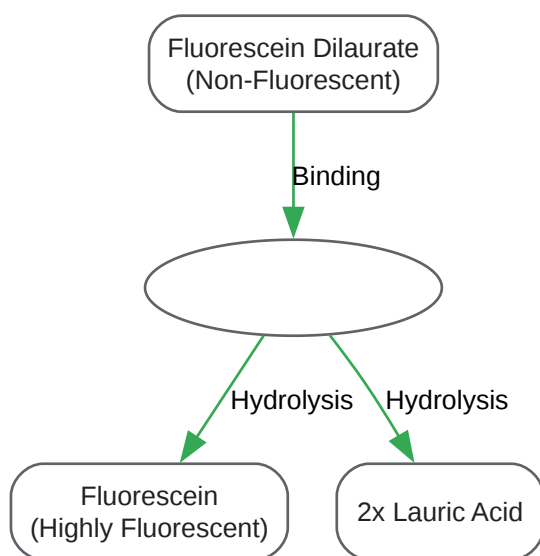
Procedure Outline:

- Day 1 (Test Day):
 - The patient ingests a capsule containing **Fluorescein dilaurate** with a standardized meal.
 - Urine is collected for a 10-hour period.[8]
- Day 2 (Control Day):
 - The patient ingests a capsule containing an equivalent dose of free fluorescein with the same standardized meal.
 - Urine is again collected for 10 hours.[8]
- Measurement and Interpretation:
 - The amount of fluorescein excreted in the urine on both days is quantified by fluorometry.
 - The result is expressed as the ratio of fluorescein excreted on Day 1 to that on Day 2 (T/K ratio).
 - A low ratio (typically <20-30%) is indicative of exocrine pancreatic insufficiency.[8]

Visualizations

Enzymatic Hydrolysis of Fluorescein Dilaurate

The following diagram illustrates the enzymatic cleavage of the non-fluorescent **Fluorescein dilaurate** into the highly fluorescent fluorescein molecule by esterase or lipase.

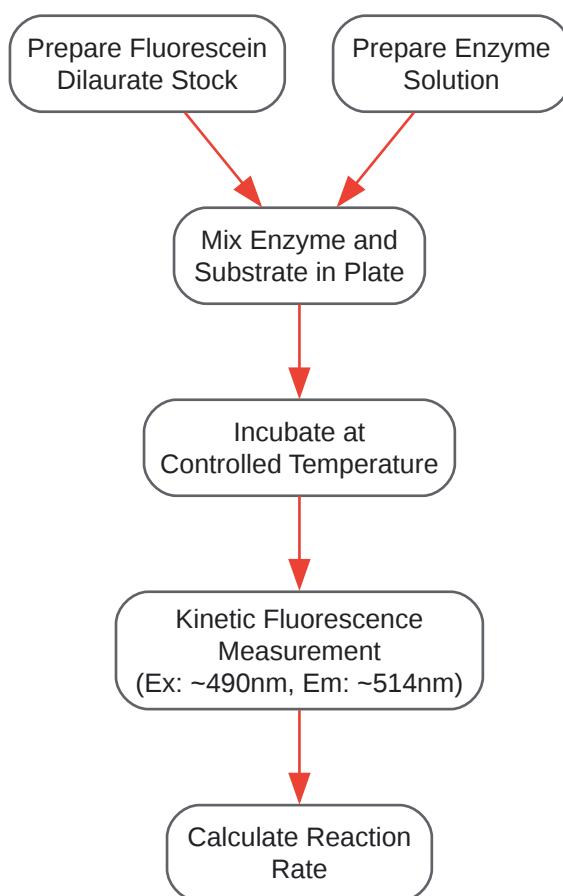


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Caption: Enzymatic conversion of **Fluorescein dilaurate**.

General Experimental Workflow for Enzyme Activity Assay

This workflow outlines the key steps in performing an in vitro enzyme activity assay using **Fluorescein dilaurate** as a substrate.



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Caption: Workflow for a fluorometric enzyme assay.

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- To cite this document: BenchChem. [A Technical Guide to Fluorescein Dilaurate: Commercial Sources, Purity, and Experimental Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213437#commercial-sources-and-purity-of-fluorescein-dilaurate]

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